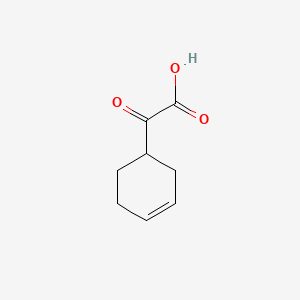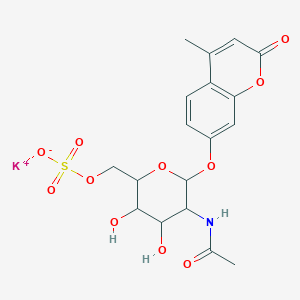
1,3,6,8-Tetraazapyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido[4,5,6-gh]perimidine is a heterocyclic compound known for its electrophilic properties.
Preparation Methods
The synthesis of pyrimido[4,5,6-gh]perimidine typically involves the reaction of 2,4-dinitrobenzene with an amine and an aldehyde. This process yields an aromatic amine, which is then oxidized to form a nitroalkane. The nitroalkane reacts with phosphorus pentachloride to produce polyphosphoric acid, which is subsequently reacted with ammonia or ammonium hydroxide to yield pyrimido[4,5,6-gh]perimidine . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
Pyrimido[4,5,6-gh]perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroalkanes.
Reduction: It can be reduced to form amines.
Substitution: Electrophilic substitution reactions are common due to its electrophilic nature.
Common reagents used in these reactions include phosphorus pentachloride for oxidation and various reducing agents for reduction. The major products formed depend on the specific reaction conditions but often include derivatives of the original compound.
Scientific Research Applications
Pyrimido[4,5,6-gh]perimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to interact with proteins makes it useful in studying protein-ligand interactions.
Industry: Pyrimido[4,5,6-gh]perimidine is used in the production of dyes and as a corrosion inhibitor
Mechanism of Action
The mechanism by which pyrimido[4,5,6-gh]perimidine exerts its effects involves its electrophilic nature, which allows it to interact with electron-deficient species. This interaction can lead to various chemical transformations, making it a valuable compound in synthetic chemistry .
Comparison with Similar Compounds
Pyrimido[4,5,6-gh]perimidine is unique due to its specific electrophilic properties and the types of reactions it undergoes. Similar compounds include:
Pyrimido[4,5-d]pyrimidine: Another heterocyclic compound with similar applications but different reactivity.
Pyrimido[1,2-a]benzimidazole: Known for its medicinal applications and different structural properties
Properties
Molecular Formula |
C12H6N4 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5,7,12,14-tetrazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),5,7,9,11,13-octaene |
InChI |
InChI=1S/C12H6N4/c1-2-8-12-10(16-6-14-8)4-3-9-11(12)7(1)13-5-15-9/h1-6H |
InChI Key |
JLCGSDBQJSZYCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=NC=N2)C=CC4=NC=NC1=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B12108062.png)

![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B12108074.png)




![tert-butyl N-[1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate](/img/structure/B12108105.png)






